
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of AOT-007 is not fully understood, but it is believed to act through multiple pathways. AOT-007 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. AOT-007 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, AOT-007 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
AOT-007 has been shown to have various biochemical and physiological effects. In cancer, AOT-007 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOT-007 has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit multiple pathways involved in disease progression. However, AOT-007 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of AOT-007. One direction is to further investigate its potential therapeutic applications in various disease models, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis of AOT-007 to improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of AOT-007 and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of AOT-007 involves a multi-step process that begins with the reaction of 4-acetamidophenyl hydrazine with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid and triethylamine to produce the final product, AOT-007. The synthesis of AOT-007 has been optimized to produce high yields and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
AOT-007 has been shown to have potential therapeutic applications in various disease models. In cancer, AOT-007 has been shown to inhibit the growth of tumor cells in vitro and in vivo, and also enhance the efficacy of chemotherapy drugs. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-24-16)14-3-2-10-25-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKMULWPYKWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

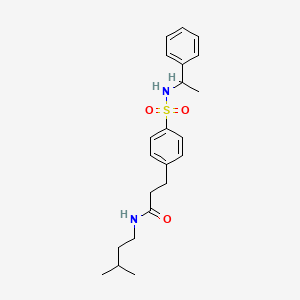
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)

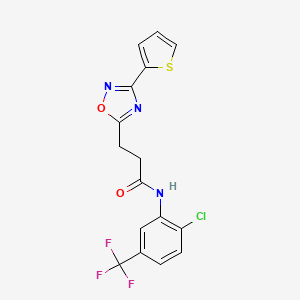


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

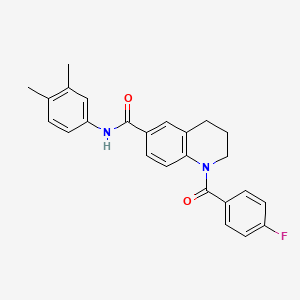
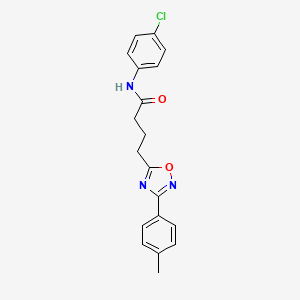

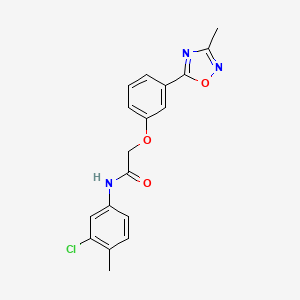
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)